sodium;sulfidosulfonylmethane
Description
Contextualization within Modern Organosulfur Chemistry Research
Modern organosulfur chemistry is characterized by a drive towards the development of novel synthetic methodologies that are both efficient and sustainable. Researchers are increasingly focused on creating complex organosulfur compounds with tailored properties. tandfonline.comnih.govsioc-journal.cn The field is witnessing a surge in the use of electrochemical methods to form carbon-sulfur bonds, offering a greener alternative to traditional synthetic routes. nih.govsioc-journal.cn Furthermore, the desulfurative functionalization of organosulfur compounds is gaining traction as a powerful tool for constructing various carbon-carbon and carbon-heteroatom bonds. rsc.org
The sulfidosulfonylmethane motif, containing both a sulfide (B99878) (-S-) and a sulfonyl (-SO2-) group, is situated at the intersection of several key research areas. The development of synthetic routes to such molecules would require precise control over the oxidation state of sulfur, a central theme in contemporary organosulfur synthesis. organic-chemistry.org
Theoretical and Synthetic Significance of Highly Oxidized Sulfur Linkages
The presence of highly oxidized sulfur atoms, such as the hexavalent sulfur in the sulfonyl group, imparts unique chemical and physical properties to a molecule. The strong electron-withdrawing nature of the sulfonyl group can significantly influence the reactivity of adjacent functional groups. The synthesis of compounds with these linkages is often challenging, requiring chemoselective oxidation methods that can differentiate between various sulfur oxidation states. organic-chemistry.org
The juxtaposition of a sulfide and a sulfonyl group within the same molecule, as in the sulfidosulfonylmethane motif, presents both a synthetic hurdle and a source of potential new reactivity. The interaction between these two sulfur centers could lead to novel chemical transformations and the development of new reagents for organic synthesis. The stability and reactivity of such linkages are of great theoretical interest, pushing the boundaries of our understanding of sulfur bonding and electronics. chinesechemsoc.org
Evolution of Sulfonyl and Sulfide Chemistry: Historical Perspectives and Contemporary Challenges
The chemistry of sulfides and sulfones has a rich history, with foundational discoveries laying the groundwork for their widespread application. Historically, the synthesis of sulfones often involved harsh oxidative conditions. organic-chemistry.org A significant challenge in contemporary chemistry is the development of milder and more selective methods for the oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.org
The evolution of sulfonyl chemistry has been marked by the development of powerful reagents and reactions. For instance, N-sulfonyl hydrazones have emerged as versatile carbene precursors in modern organic synthesis. acs.org More recently, the concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has been hailed as a next-generation click reaction, highlighting the ongoing innovation in this area. researchgate.net
A persistent challenge is the selective functionalization of molecules containing multiple sulfur moieties in different oxidation states. The synthesis of a molecule like sodium;sulfidosulfonylmethane would require navigating this challenge, demanding a high degree of control and selectivity. The development of such synthetic strategies is a key focus of modern organosulfur chemistry, driven by the potential applications of these complex molecules in various scientific disciplines. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
CH3NaO2S2 |
|---|---|
Molecular Weight |
134.16 g/mol |
IUPAC Name |
sodium;sulfidosulfonylmethane |
InChI |
InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
InChI Key |
JFTZUZWJGUCSTE-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)[S-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium;sulfidosulfonylmethane Analogs
Strategies for the Construction of Carbon-Sulfur(VI) Bonds
The formation of a robust carbon-sulfur bond, specifically to a hexavalent sulfur atom as seen in sulfones, is a cornerstone of organosulfur chemistry. mdpi.com Sulfones are not only stable functional groups but also serve as versatile intermediates in a variety of chemical transformations. thieme-connect.com
Oxidation Reactions of Sulfides and Sulfoxides to Sulfones and Related Species
The oxidation of sulfides is arguably the most direct and widely used method for the synthesis of sulfones. thieme-connect.comtandfonline.com This transformation typically proceeds in a stepwise manner, with the initial oxidation of the sulfide (B99878) yielding a sulfoxide (B87167), which can then be further oxidized to the corresponding sulfone. The challenge often lies in controlling the reaction to selectively produce one product over the other. tandfonline.com
A variety of oxidizing agents have been employed for this purpose, with hydrogen peroxide (H₂O₂) being a popular choice due to its environmental benignity. organic-chemistry.org The selectivity of H₂O₂ oxidations can be tuned by using different catalysts. For instance, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.org Organocatalysts, such as 2,2,2-trifluoroacetophenone, can also mediate this transformation, with selectivity being dependent on the reaction conditions. organic-chemistry.org
Other notable oxidizing systems include urea-hydrogen peroxide in combination with phthalic anhydride (B1165640), which allows for a metal-free oxidation of sulfides directly to sulfones. organic-chemistry.org For rapid and efficient conversions, Selectfluor™ in water has been reported to produce sulfones in nearly quantitative yields at ambient temperature. organic-chemistry.org
| Oxidizing System | Substrate | Product | Key Features |
| H₂O₂ / Tantalum Carbide | Sulfide | Sulfoxide | High yield, catalyst can be recovered and reused. organic-chemistry.org |
| H₂O₂ / Niobium Carbide | Sulfide | Sulfone | Efficient, catalyst can be recovered and reused. organic-chemistry.org |
| Urea-H₂O₂ / Phthalic Anhydride | Sulfide | Sulfone | Metal-free, environmentally benign. organic-chemistry.org |
| Selectfluor™ / H₂O | Sulfide | Sulfone | Nearly quantitative yields, ambient temperature. organic-chemistry.org |
Formation of Sulfonyl-Containing Scaffolds via Nucleophilic and Electrophilic Pathways
Beyond oxidation, carbon-sulfur(VI) bonds can be constructed through nucleophilic and electrophilic pathways, offering alternative strategies for accessing sulfonyl-containing molecules.
Nucleophilic Pathways: One of the most common nucleophilic approaches involves the alkylation or arylation of sulfinate salts (RSO₂⁻). thieme-connect.com These salts are potent nucleophiles that can react with a range of electrophiles, including alkyl halides and epoxides, to form sulfones. thieme-connect.com However, the utility of this method can be limited by the availability of the requisite sulfinate salts. thieme-connect.com
Electrophilic Pathways: Aromatic sulfonylation, such as the Friedel-Crafts reaction, represents a classic electrophilic pathway to aryl sulfones. thieme-connect.com In this reaction, an arene attacks a sulfonyl halide or sulfonic anhydride in the presence of a Lewis acid catalyst. Modern variations of this reaction have expanded its scope. For instance, sulfonamides can be used as sulfonylating agents when activated with triflic anhydride. thieme-connect.com
Sulfonyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of the sulfonyl group, which makes the chloride a good leaving group. fiveable.me They readily undergo nucleophilic substitution with a variety of nucleophiles. fiveable.meacs.org For example, their reaction with organometallic reagents like Grignard or organocuprate reagents can form C-S(VI) bonds. The reactivity of sulfonyl chlorides can sometimes be counterintuitive; for instance, the presence of ortho-alkyl groups on arenesulfonyl chlorides can accelerate the rate of nucleophilic substitution, a phenomenon attributed to the relief of steric strain in the transition state. nih.govresearchgate.net
Approaches for Introducing Sulfide (-S-) and Polysulfide (-Sₓ-) Functionalities
The introduction of sulfide and polysulfide linkages is critical for building the "sulfido" portion of sulfidosulfonylmethane analogs. These methods range from classical nucleophilic substitutions to modern transition-metal-catalyzed cross-coupling reactions.
Synthesis of Alkyl and Aryl Sulfides
The synthesis of sulfides, also known as thioethers, is a fundamental transformation in organic chemistry. wikipedia.org Traditional methods often involve the S-alkylation of thiols with alkyl halides. wikipedia.org However, the use of malodorous and easily oxidized thiols has prompted the development of alternative strategies.
Transition metal catalysis has revolutionized the synthesis of aryl sulfides. nih.gov Palladium, copper, and nickel-based catalytic systems are now widely used for the cross-coupling of aryl halides or triflates with a variety of sulfur sources. nih.govorganic-chemistry.org For example, copper(I) iodide can catalyze the reaction between aryl iodides and thiophenols under mild conditions. organic-chemistry.org Nickel catalysts have also been shown to be effective for the coupling of aryl triflates with alkyl thiols. organic-chemistry.org
One-pot procedures that avoid the isolation of thiol intermediates are particularly attractive. A facile one-pot synthesis of alkyl aryl sulfides from aryl bromides has been developed, which involves the in situ generation of a lithium aryl thiolate intermediate by reacting the corresponding aryl lithium with sulfur powder. acs.org This intermediate is then trapped with an alkyl halide. acs.org
| Catalyst System | Aryl Partner | Sulfur Partner | Key Features |
| Palladium/Josiphos | Aryl Halide | Thiol | Highly reactive, proceeds via well-defined catalytic cycle. nih.gov |
| Copper(I) Iodide | Aryl Iodide | Thiophenol | Ligand-free, good chemoselectivity. organic-chemistry.org |
| Nickel/dcypt | Aryl Triflates | Alkyl Thiols | Air-stable precatalyst, broad substrate scope. organic-chemistry.org |
| None (One-pot) | Aryl Bromide | Sulfur Powder | Catalyst-free, avoids use of unstable arylthiols. acs.org |
Mechanistic Considerations in Sulfur-Sulfur Bond Formation
The S-S bond in thiosulfonates and polysulfides is the defining feature of these molecules. Its formation can be achieved through several mechanistic pathways. A common method for thiosulfonate synthesis is the oxidative cross-coupling of a thiol and a sodium sulfinate. organic-chemistry.org This reaction can be catalyzed by iron(III) under aerobic conditions, proceeding through the formation of sulfenyl and sulfonyl radicals which then combine. organic-chemistry.org Copper catalysts can also be used to facilitate the reaction between disulfides and sodium sulfinates. organic-chemistry.org
Another important route to thiosulfonates is the reaction of sulfonyl chlorides with thiols. acs.org This nucleophilic substitution reaction at the sulfonyl sulfur is a reliable method for constructing the S-S bond. acs.org The reactivity of the sulfur-sulfur bond is also a key consideration. It can be cleaved under various conditions, enabling thiosulfonates to act as electrophilic sulfenylating agents. uantwerpen.beacs.org For instance, they react with a range of nucleophiles, transferring the sulfenyl group (-SR). acs.org
Convergent and Divergent Synthetic Routes to Complex Sulfidosulfonylmethane Structures
The assembly of complex molecules containing both sulfido and sulfonyl functionalities can be approached using either convergent or divergent synthetic strategies.
In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. researchgate.netwikipedia.org For example, a central scaffold containing a versatile functional group could be prepared. This core could then be subjected to a variety of reactions to introduce different sulfonyl and sulfido groups, leading to a diverse set of analogs. This strategy is particularly useful in medicinal chemistry for structure-activity relationship studies. wikipedia.org Diversity-oriented synthesis (DOS) is a form of divergent synthesis that aims to create libraries of molecules with high skeletal diversity. wikipedia.org
Stereoselective and Enantioselective Synthesis of Chiral Sulfur Centers
The creation of stereogenic sulfur centers is a significant challenge in organic synthesis, with chiral sulfinyl compounds playing a crucial role as auxiliaries, ligands, and catalysts. nih.govacs.org The development of methods to prepare these compounds in an enantiomerically pure form is essential for applications in asymmetric synthesis. nih.govacs.org
Stereoselective oxidation of a prochiral sulfur atom in sulfenyl compounds is a primary method for producing nonracemic sulfoxides and other organosulfur derivatives. acs.org While stoichiometric chiral oxidants have been used, catalytic oxidation systems are generally preferred from an economic standpoint. acs.org Transition metal catalysts, particularly those based on titanium and vanadium, are commonly employed for enantioselective sulfoxidation. acs.org For instance, chiral tetraols containing tartrate moieties have been designed and found to be superior catalysts for the enantioselective oxidation of alkyl aryl sulfides. acs.org
Another major strategy involves the use of chiral auxiliaries. The tert-butanesulfinamide introduced by Ellman is a prominent example, finding wide application in the synthesis of enantiomerically pure amines. nih.gov The Andersen-Pfitzner-Moffatt protocol, which involves the reaction of a Grignard reagent with a diastereomerically pure menthyl p-toluenesulfinate, is a classic method for preparing optically active sulfoxides. This approach relies on the separation of diastereomeric sulfinates. acs.org
Catalytic enantioselective synthesis has emerged as a powerful alternative. Chiral bifunctional selenide (B1212193) catalysts have been successfully used for the electrophilic azidothiolation and oxythiolation of N-allyl sulfonamides, producing chiral vicinal azidosulfides and oxysulfides with excellent enantioselectivity (up to 97% ee). researchgate.net Similarly, new Lewis base catalysts have been developed for the asymmetric electrophilic sulfenylation of arenes, enabling the synthesis of planar-chiral sulfur-containing cyclophanes in high yields and enantioselectivities (up to 95% ee). nih.gov
Table 1: Comparison of Catalytic Systems for Enantioselective Sulfoxidation
| Catalyst System | Substrate Scope | Typical Enantioselectivity (% ee) | Key Features |
|---|---|---|---|
| Titanium/Chiral Diols (e.g., Kagan's system) | Alkyl aryl sulfides | 80-95% | One of the earliest successful systems; requires careful control of water content. |
| Vanadium/Chiral Ligands | Dialkyl sulfides, Aryl alkyl sulfides | Up to 96% | Effective for a broad range of sulfides. |
| Chiral Bifunctional Selenide Catalysts | N-Allyl sulfonamides | Up to 97% | Catalyzes electrophilic azidothiolation and oxythiolation. researchgate.net |
| BINOL-based Phosphoric Acids | Aryl/Alkyl sulfenamides | 90-98% | Organocatalytic approach for synthesizing chiral sulfinamides. acs.org |
| Chiral Sulfide Lewis Bases | Arenes for sulfenylation | Up to 95% | Used for creating planar-chiral sulfur compounds. nih.gov |
Modern Synthetic Techniques in Organosulfur Chemistry
Recent advancements in chemical engineering and technology have introduced novel techniques that offer significant advantages over traditional batch processing, particularly in the synthesis of organosulfur compounds.
Mechanochemistry, particularly through ball-milling, has gained significant attention as a green and efficient tool for organic transformations. acs.orgacs.org This solvent-free approach utilizes mechanical energy to induce chemical reactions, often leading to unique product selectivity and higher efficiency compared to conventional solution-based methods. acs.org
The synthesis of various organosulfur compounds, including those with C–S and S–S bonds, has been successfully demonstrated under mechanochemical conditions. acs.orgresearchgate.net For instance, magnesium-based sulfur nucleophiles can be generated in situ from organic halides, magnesium metal, and elemental sulfur through mechanical stimulation. researchgate.net This liquid-assisted grinding (LAG) process avoids the need for complex pre-activation and is applicable to a wide range of substrates. researchgate.net Mechanochemical C–H activation has also been reported for the regioselective chalcogenation of naphthols with diaryl disulfides in a metal- and solvent-free environment. acs.org
Flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or tube. researchgate.netyoutube.com This technique offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or fast organosulfur reactions. youtube.comresearchgate.net The high surface-area-to-volume ratio of flow reactors facilitates efficient heat transfer, mitigating the risk of thermal runaways and improving selectivity. youtube.comresearchgate.net
This improved control allows for the use of expanded processing windows, including superheated conditions, which can accelerate reaction rates significantly. researchgate.netnih.gov Furthermore, flow chemistry enables the safe on-demand generation and immediate use of hazardous or unstable intermediates, which would be risky to handle in large quantities in a batch reactor. youtube.com The inherent design of flow systems also simplifies the integration of solid-supported reagents or catalysts into packed-bed reactors, streamlining purification and catalyst recycling. nih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for a Generic Organosulfur Reaction
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Highly efficient due to high surface-area-to-volume ratio. researchgate.net |
| Mass Transfer | Dependent on stirring efficiency; can be poor in multiphasic systems. | Enhanced due to small channel dimensions and efficient mixing. researchgate.net |
| Safety | Higher risk with large volumes of hazardous materials. | Improved safety due to small reactor volume and on-demand generation of intermediates. youtube.com |
| Scalability | Often requires re-optimization of reaction conditions. | More straightforward by running the system for a longer duration (scaling out). |
| Reaction Control | Less precise control over temperature and residence time. | Precise control over all reaction parameters. researchgate.net |
Catalytic Methods for Efficient Bond Formations in Sulfidosulfonylmethane Synthesis
The core structure of sulfidosulfonylmethane analogs involves critical carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds. Catalytic methods are indispensable for forming these bonds efficiently and with high functional group tolerance.
Transition-metal-catalyzed C–H functionalization has become a powerful strategy for constructing C–S bonds and sulfur stereogenic centers. rsc.org Chiral sulfoxides can act as directing groups to guide the catalyst to a specific C–H bond, enabling enantioselective functionalization. rsc.org Palladium-catalyzed cross-coupling reactions are also widely used for preparing compounds like symmetrical biarylsulfoxides. nih.gov
For the sulfonyl moiety, sulfonic acid-functionalized materials serve as robust solid acid catalysts. cnr.it These heterogeneous catalysts, often prepared by immobilizing sulfonic acid groups onto supports like silica (B1680970), zirconia, or titania, offer a greener alternative to homogeneous mineral acids like sulfuric acid. cnr.itmdpi.com The synthesis of these materials can be achieved through various methods, including grafting or co-condensation of organosilanes followed by oxidation of thiol groups to sulfonic acid groups. cnr.it Such catalysts are effective in a range of acid-catalyzed reactions and can be easily recovered and reused, although leaching of the acid groups can be a drawback. cnr.it The catalytic performance is influenced by the synthesis methodology, which affects the textural, structural, and acidic properties of the final material. mdpi.com
Table 3: Selected Catalytic Methods for C–S and S–O Bond Formations
| Catalyst Type | Bond Formed | Reaction Example | Advantages |
|---|---|---|---|
| Palladium Complexes | C–S | Cross-coupling of thiols and aryl halides. | High efficiency, broad substrate scope. nih.gov |
| Rhodium/Ruthenium Complexes | C–S | Enantioselective C–H sulfenylation directed by chiral sulfoxides. | High stereocontrol, atom economy. rsc.org |
| Sulfonic Acid-Functionalized Silica (SiO₂-SO₃H) | C–O, C–N | Esterification, amidoalkyl naphthol synthesis. beilstein-journals.org | Heterogeneous, reusable, green alternative to mineral acids. cnr.it |
| Sulfated Zirconia (SZ) | C–O | Glucose hydrolysis, fructose (B13574) dehydration. | Strong solid acid with both Lewis and Brønsted acid sites. mdpi.com |
High Resolution Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of chemical compounds by probing the magnetic properties of atomic nuclei. For sodium methanethiosulfonate (B1239399), various NMR experiments provide detailed information about its atomic arrangement and chemical environment.
¹H, ¹³C, ¹⁷O, and ³³S NMR Analysis of Chemical Environments
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that identify the hydrogen and carbon frameworks of a molecule. In sodium methanethiosulfonate, the methanethiosulfonate anion (CH₃S₂O₂⁻) presents a simple yet distinct signature.
¹H NMR: The spectrum shows a single sharp peak (a singlet) for the three equivalent protons of the methyl (CH₃) group. In deuterium (B1214612) oxide (D₂O), this signal typically appears around 3.39 ppm. rsc.org
¹³C NMR: The spectrum displays a single resonance for the methyl carbon. In D₂O, its chemical shift is observed at approximately 54.5 ppm. rsc.org In deuterated chloroform (B151607) (CDCl₃), analysis of the related S-methyl methanethiosulfonate (CH₃SO₂SCH₃) shows two distinct methyl carbons at 48.8 ppm and 18.2 ppm, providing reference points for the electronic environments in the thiosulfonate structure. juniperpublishers.com
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹H | D₂O | 3.39 | rsc.org |
| ¹³C | D₂O | 54.5 | rsc.org |
| ¹H (in CH₃SO₂SCH₃) | CDCl₃ | 3.32 and 2.71 | juniperpublishers.com |
| ¹³C (in CH₃SO₂SCH₃) | CDCl₃ | 48.8 and 18.2 | juniperpublishers.com |
¹⁷O and ³³S NMR: Analysis using Oxygen-17 (¹⁷O) and Sulfur-33 (³³S) NMR is more specialized due to the low natural abundance and quadrupolar nature of these isotopes, which often results in very broad signals. huji.ac.il
¹⁷O NMR: Experimental ¹⁷O NMR data for sodium methanethiosulfonate is not readily available in the literature. However, data from related sulfonyl compounds show that the chemical shifts of sulfonyl oxygens are highly sensitive to substituent effects. nih.govresearchgate.net For comparison, the sulfonyl oxygens in various phenyl tosylates appear in a range of approximately 110 to 140 ppm. nih.gov This technique could, in principle, provide valuable information on the electronic environment of the oxygen atoms in the sulfonyl group of the methanethiosulfonate anion. researchgate.net
³³S NMR: Specific ³³S NMR data for sodium methanethiosulfonate is not documented in readily accessible research. The methanethiosulfonate anion contains two sulfur atoms in different oxidation states (-S- and -SO₂-), which would be expected to produce two distinct and broad resonances in a ³³S NMR spectrum. mdpi.com The chemical shift range for sulfur compounds is vast, and this technique could definitively characterize the unique environments of the two sulfur atoms. huji.ac.il Studies on other thiosulfonates have been conducted, but specific shift values for the methane (B114726) derivative are elusive. researchgate.net
Multi-dimensional NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms.
For a simple structure like the methanethiosulfonate anion, 2D NMR is not strictly necessary for structural confirmation but can be used for unambiguous assignment. An HSQC experiment would show a correlation cross-peak between the proton signal at ~3.39 ppm and the carbon signal at ~54.5 ppm, confirming that the observed protons are directly attached to the observed carbon. nih.gov More complex derivatives of methanethiosulfonate have been analyzed using these techniques to confirm their intricate structures. scienceopen.commdpi.com
Advanced Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivatives
Sodium methanethiosulfonate is an ionic salt and is therefore non-volatile, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC/MS). To use this technique, the methanethiosulfonate moiety must first be converted into a volatile derivative. For example, reaction with an alkyl halide can produce a stable, volatile S-alkyl methanethiosulfonate.
While specific GC/MS data for derivatives of sodium methanethiosulfonate is not extensively published, the fragmentation pattern of the related compound S-methyl methanethiosulfonate (CH₃SO₂SCH₃) has been studied. Its electron ionization (EI) mass spectrum shows a molecular ion (M⁺) peak at m/z 126, along with major fragment ions at m/z 79 ([CH₃SO₂]⁺), m/z 63 ([CH₃SO]⁺), and m/z 47 ([CH₃S]⁺). juniperpublishers.com
Liquid Chromatography-Mass Spectrometry (LC/MS) for Non-Volatile and Thermally Labile Species
Liquid Chromatography-Mass Spectrometry (LC/MS) is the ideal method for the direct analysis of sodium methanethiosulfonate, as it is well-suited for non-volatile and thermally unstable compounds dissolved in a liquid mobile phase. mdpi.commdpi.com The compound would be separated by LC and then ionized, typically using Electrospray Ionization (ESI), before detection.
In negative-ion mode ESI-MS, the methanethiosulfonate anion (CH₃S₂O₂⁻) would be detected. The fragmentation pattern in tandem MS (MS/MS) experiments provides structural information. Common fragmentation pathways for thiosulfonates involve the cleavage of the S-S bond. nih.gov
| Ion | Formula | Mass-to-Charge Ratio (m/z) | Ion Type |
|---|---|---|---|
| Methanethiosulfonate | CH₃S₂O₂⁻ | 110.96 | Precursor Ion |
| Methanesulfonyl | CH₃SO₂⁻ | 79.98 | Fragment Ion |
| Thiomethoxide | CH₃S⁻ | 46.99 | Fragment Ion |
Note: m/z values are based on monoisotopic masses.
High-Resolution Mass Spectrometry (HRMS), including Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. Techniques like FT-Orbitrap and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are at the forefront of this field. copernicus.orgd-nb.infocup.edu.cn
An HRMS analysis of the methanethiosulfonate anion would confirm its elemental composition as CH₃S₂O₂. For example, the calculated exact mass of the [M-Na]⁻ ion is 110.96319 Da. HRMS can measure this with an accuracy in the low parts-per-million (ppm) range, distinguishing it from other ions with the same nominal mass. nih.govtandfonline.com FT-ICR MS is particularly powerful for analyzing complex mixtures containing organosulfur compounds and has been used to identify various sulfur-containing species in environmental and biological samples. copernicus.orgnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) and Secondary Ion Mass Spectrometry (SIMS)
ESI-MS is a soft ionization technique ideal for analyzing ionic compounds in solution. For the hypothetical "sodium;sulfidosulfonylmethane," ESI-MS would be used to confirm its molecular weight and ionic composition. In negative ion mode, one would expect to detect the "sulfidosulfonylmethane" anion. High-resolution mass spectrometry would provide the exact mass of this anion, allowing for the determination of its elemental formula with high confidence. Fragmentation patterns induced by tandem mass spectrometry (MS/MS) would help elucidate the connectivity of the sulfur, oxygen, and carbon atoms within the anion.
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that could characterize the compound in its solid state. By bombarding the sample surface with a primary ion beam, secondary ions from the material are ejected and analyzed. SIMS could provide elemental and molecular information about the immediate surface of a solid sample of "this compound," confirming the presence of sodium, carbon, hydrogen, sulfur, and oxygen.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For a compound containing a sulfonyl group (-SO₂-), strong characteristic absorption bands would be expected in the IR spectrum.
Table 1: Hypothetical Vibrational Spectroscopy Data for "sulfidosulfonylmethane" anion
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | IR | ~1350-1300 (asymmetric stretch) |
| Sulfonyl (SO₂) | IR | ~1160-1120 (symmetric stretch) |
| Carbon-Sulfur (C-S) | IR/Raman | ~700-600 |
Raman spectroscopy would be particularly useful for detecting the sulfur-sulfur (S-S) bond, if present in the structure, as this bond often produces a weak IR signal but a strong Raman signal. The combination of both techniques would provide a comprehensive vibrational fingerprint of the molecule.
X-ray Diffraction (XRD) and Electron Diffraction for Crystalline Structure Determination
If "this compound" can be synthesized as a crystalline solid, Single-Crystal X-ray Diffraction (XRD) would be the definitive method for determining its three-dimensional atomic structure. This technique would provide precise bond lengths, bond angles, and the arrangement of the sodium cations and "sulfidosulfonylmethane" anions in the crystal lattice. Powder XRD could be used to identify the compound, assess its purity, and characterize its crystal system if a single crystal is unavailable.
Electron diffraction, often performed in a transmission electron microscope (TEM), could be used for structural analysis if the crystals are too small for conventional XRD. This technique can provide information on the unit cell parameters and symmetry of the crystalline material.
Advanced Chromatographic Separations for Purity Assessment and Isomer Resolution
Chromatographic techniques are essential for separating the compound from impurities, byproducts, or potential isomers and for quantifying its purity.
HPLC and UPLC are powerful techniques for the separation and analysis of non-volatile and ionic compounds. For "this compound," a reversed-phase HPLC method could be developed, likely using a C18 column. The mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector if the anion contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). UPLC, using smaller particle size columns, would offer faster analysis times and higher resolution.
TLC provides a rapid and inexpensive method for preliminary purity assessment and for monitoring the progress of chemical reactions. A sample of "this compound" would be spotted on a TLC plate (e.g., silica (B1680970) gel), and a suitable solvent system would be used for development. Visualization could be achieved using a UV lamp or by staining with a reagent like potassium permanganate, which reacts with sulfur compounds. HPTLC offers improved resolution and quantification capabilities compared to standard TLC.
Given the ionic nature of the target compound, Ion Chromatography (IC) would be a highly suitable technique for its analysis. IC uses ion-exchange resins to separate ions based on their charge. It would be an excellent method for quantifying the "sulfidosulfonylmethane" anion and for detecting other ionic impurities.
Ion-Pair Chromatography (IPC) is a variation of reversed-phase HPLC. An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. This reagent forms a neutral ion pair with the analyte, which can then be retained and separated on a standard reversed-phase column. For the negatively charged "sulfidosulfonylmethane" anion, a positively charged ion-pairing reagent like tetrabutylammonium (B224687) would be used.
Theoretical and Computational Chemistry of Sodium;sulfidosulfonylmethane
Conformational Analysis and Potential Energy Surface Mapping
The conformational landscape of the methanethiosulfonate (B1239399) anion is critical for understanding its reactivity and interactions. Detailed computational studies on methyl methanethiosulfonate (MMTS) have provided significant insights into its preferred geometries and the energy barriers between different conformers. york.ac.ukacs.org
The potential energy surface of MMTS, mapped by rotating around the S-S bond, reveals the existence of both gauche and anti conformers. york.ac.ukacs.org Both experimental gas-phase electron diffraction data and theoretical calculations (using methods like Hartree-Fock, MP2, and Density Functional Theory with various basis sets such as 6-31G(d) and 6-311++G(d,p)) consistently show that the gauche conformation is the more stable form. york.ac.ukacs.org
A Fourier-type decomposition of the rotational barrier has been employed to analyze the nature of the potential function. This analysis reveals that the V₁ (non-bonding interactions) and V₂ (hyperconjugative interactions) terms are the dominant contributors to the rotational barrier. acs.org Natural Bond Orbital (NBO) analysis further elucidates that lone pair to σ* hyperconjugative interactions are responsible for the stabilization of the gauche conformer. york.ac.ukacs.org The mapping of the potential energy surface is crucial for understanding the dynamics of the molecule and its accessibility to different reactive conformations. uni-saarland.deresearchgate.netresearchgate.netphysiology.org
Table 1: Calculated Rotational Barrier Contributions (Vi) for Methyl Methanethiosulfonate (kcal/mol) Data adapted from computational studies on CH₃SO₂SCH₃.
| Method | V₁ | V₂ | V₃ | V₄ | V₅ | V₆ |
|---|---|---|---|---|---|---|
| RHF/6-31G(d) | 2.5 | 3.5 | 1.0 | 0.2 | 0.1 | 0.0 |
| MP2/6-31G(d) | 2.2 | 3.8 | 1.1 | 0.3 | 0.1 | 0.0 |
| B3LYP/6-31G(d) | 2.4 | 3.6 | 1.0 | 0.2 | 0.1 | 0.0 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the reaction mechanisms of sodium;sulfidosulfonylmethane, particularly its reactions with nucleophiles like thiols, which are central to its biochemical applications. biosynth.commedchemexpress.comttuhsc.eduinterchim.frottokemi.com
Computational studies on the reactions of thiosulfonates with thiolates have been instrumental in characterizing the transition states and predicting the reaction pathways. nih.govrsc.orgnih.gov These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism at one of the sulfur atoms. nih.gov
For cyclic thiosulfonates reacting with thiolates, density functional theory (DFT) calculations, often using the M06-2X functional with a 6-31+G(d,p) basis set, have been employed to locate the transition states. nih.gov These transition states are characterized by a nearly linear arrangement of the three sulfur atoms (S-S-S angle approaching 180°). The S-S bond being broken is elongated, while the new S-S bond is in the process of forming. nih.gov The activation energies for these reactions are generally low, indicating a high reaction rate. nih.gov
Similar principles apply to the reaction of the methanethiosulfonate anion. The reaction with a nucleophile (Nu⁻) would involve the attack on the sulfenyl sulfur, with the methanesulfinate (B1228633) anion acting as the leaving group. The transition state would feature a partial bond between the nucleophile and the sulfenyl sulfur, and a partial bond between the two sulfur atoms. Kinetic isotope effect studies on related Sₙ2 reactions, such as the reaction of methyl iodide with thiosulfate (B1220275), have been used in conjunction with computational models to refine the force constants of the transition state, providing a detailed picture of the bonding changes along the reaction coordinate. cdnsciencepub.comcdnsciencepub.com
Table 2: Calculated Activation Energies for Thiolate Attack on Thiosulfonates Data derived from studies on related thiosulfonate systems.
| Reacting System | Computational Method | Activation Energy (kcal/mol) |
|---|---|---|
| Cyclic Thiosulfonates | M06-2X/6-31+G(d,p) | 7.16 - 10.2 |
| Cyclic Thiosulfinates | M06-2X/6-311++G(d,p) | 2.3 - 4.4 |
Solvent plays a crucial role in modulating the energetics and kinetics of reactions in solution. bogazici.edu.trchemrxiv.orgweebly.commdpi.comrsc.org For reactions involving charged species like the methanethiosulfonate anion and a thiolate nucleophile, solvent effects are particularly pronounced.
Computational models can account for solvent effects either implicitly, using a continuum solvent model (like the Integral Equation Formalism for the Polarizable Continuum Model, IEFPCM), or explicitly, by including a number of solvent molecules in the calculation. nih.gov The choice of solvent can significantly alter the relative energies of the reactants, transition state, and products. Polar solvents are expected to stabilize the charged reactants and products, and can also have a significant effect on the transition state energy, thereby influencing the reaction rate. chemrxiv.org
For instance, in the computational study of cyclic thiosulfonate reactivity, a continuum solvent model for water was used to mimic physiological conditions. nih.gov The solvent stabilizes the charged species and influences the geometry and energy of the transition state. The interplay between the solvent and the reacting species can be complex, involving specific interactions like hydrogen bonding, which can either accelerate or hinder the reaction. mdpi.com Understanding these solvent effects is critical for accurately predicting the reactivity of this compound in different chemical and biological environments.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Dynamic Behavior in Solution:
In an aqueous environment, this compound dissociates into a sodium cation (Na⁺) and a methanethiosulfonate anion (CH₃SO₂S⁻). MD simulations of this system would typically involve placing the ions in a simulation box filled with water molecules. The interactions between the ions and water, and between the ions themselves, are governed by a force field, which is a set of parameters describing the potential energy of the system.
Simulations can track the trajectories of each atom over time, providing a detailed picture of the solvation structure. Key aspects that can be analyzed include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule (or another ion) at a certain distance from the atoms of the methanethiosulfonate anion. For instance, the RDF between the oxygen atoms of the sulfonyl group and the hydrogen atoms of water can reveal the extent and geometry of hydrogen bonding. Similarly, the RDF between the sodium cation and the sulfonate oxygen atoms can indicate the formation of contact ion pairs versus solvent-separated ion pairs.
Coordination Numbers: By integrating the RDF, one can determine the average number of water molecules in the first solvation shell of the anion and cation.
Diffusion Coefficients: MD simulations can calculate the diffusion coefficients of the methanethiosulfonyl anion and the sodium cation, which are measures of their mobility in the solvent.
Interactions with Biomolecules:
Methanethiosulfonate (MTS) reagents are widely used to modify cysteine residues in proteins to study their structure and function. MD simulations play a crucial role in interpreting the results of such experiments. Although these studies focus on the covalently attached MTS moiety, they provide valuable insights into the non-covalent interactions the sulfidosulfonyl group can form.
A molecular dynamics study of S-methyl methanethiosulfonate (MMTS) interacting with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer revealed specific interactions that drive its partitioning into the membrane. The simulations showed that MMTS prefers to locate near the carbonyl region of the DPPC lipids. This interaction is driven by a combination of electrostatic and van der Waals forces between the sulfonyl group of MMTS and the ester group of the lipids. Such studies highlight the ability of the methanethiosulfonate group to participate in specific intermolecular interactions, which would also be characteristic of the methanethiosulfonate anion.
The table below summarizes the types of interactions that can be studied using MD simulations for the methanethiosulfonate anion.
| Interaction Type | Description | Relevant System for Study |
| Ion-Solvent | Interactions between the methanethiosulfonate anion/sodium cation and solvent molecules (e.g., water), including hydrogen bonding and electrostatic interactions. | This compound in aqueous solution. |
| Ion-Ion | Direct (contact ion pair) or solvent-mediated (solvent-separated ion pair) interactions between the methanethiosulfonate anion and the sodium cation. | Concentrated aqueous solutions of this compound. |
| Solute-Biomolecule | Non-covalent interactions of the methanethiosulfonyl group with amino acid residues or lipids, including electrostatic, hydrogen bonding, and van der Waals interactions. | Methanethiosulfonate covalently attached to a protein or interacting with a lipid bilayer. |
These simulations are critical for understanding how this compound behaves in different chemical and biological environments, providing a molecular-level interpretation of experimental observations.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, based on quantum mechanics, allow for the prediction of various spectroscopic properties of molecules with a high degree of accuracy. Density Functional Theory (DFT) is a particularly popular method for this purpose due to its balance of accuracy and computational cost.
Vibrational Spectroscopy (IR and Raman):
The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes, which can then be compared with experimental spectra to confirm the molecular structure and assign the observed spectral bands.
Detailed computational studies have been performed on S-methyl methanethiosulfonate (CH₃SO₂SCH₃), a close neutral analog of the methanethiosulfonate anion biosynth.comnih.govacs.org. These studies typically involve:
Geometry Optimization: Finding the lowest energy structure (or structures, in the case of multiple conformers) of the molecule. For CH₃SO₂SCH₃, it has been shown that a gauche conformation around the S-S bond is the most stable biosynth.comnih.gov.
Frequency Calculation: Calculating the second derivatives of the energy with respect to the atomic positions to obtain the vibrational frequencies and normal modes.
Spectral Simulation: Generating theoretical IR and Raman spectra based on the calculated frequencies and intensities.
The results from these studies on CH₃SO₂SCH₃ can be used to approximate the vibrational spectrum of the methanethiosulfonate anion. The primary differences would arise from the absence of the methyl group on the thiol sulfur and the presence of a negative charge, which would influence the electron distribution and force constants of the bonds.
The table below presents a tentative assignment of the key vibrational modes for the methanethiosulfonate moiety based on computational studies of related molecules biosynth.comacs.org.
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |
| ν_as(SO₂) | Asymmetric stretching of the sulfonyl (SO₂) group. | ~1330 - 1350 |
| ν_s(SO₂) | Symmetric stretching of the sulfonyl (SO₂) group. | ~1140 - 1160 |
| ν(C-S) | Stretching of the carbon-sulfur bond. | ~700 - 750 |
| ν(S-S) | Stretching of the sulfur-sulfur bond. | ~400 - 500 |
| δ(CH₃) | Bending modes of the methyl group. | ~1300 - 1450 |
| ρ(CH₃) | Rocking modes of the methyl group. | ~900 - 1000 |
For this compound, the interaction with the Na⁺ cation in the solid state or the formation of ion pairs in solution could lead to shifts in these frequencies compared to the isolated anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
First-principles calculations can also predict NMR chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then obtained by referencing the calculated shielding to that of a standard compound (e.g., tetramethylsilane, TMS).
The general workflow for predicting NMR spectra from first principles involves:
Performing a high-level quantum mechanical calculation (e.g., DFT with a suitable functional and basis set) to determine the electron density of the molecule.
Calculating the magnetic shielding tensors in the presence of an external magnetic field.
Averaging the tensor to obtain the isotropic shielding constant.
Converting the shielding constant to a chemical shift using a reference shielding value.
For the methanethiosulfonate anion, one would expect to calculate the ¹H and ¹³C chemical shifts for the methyl group.
The ¹H NMR spectrum would show a singlet for the three equivalent protons of the methyl group. The ¹³C NMR spectrum would show a single resonance for the methyl carbon. The exact chemical shifts would be influenced by the electron-withdrawing nature of the adjacent sulfonyl group. While specific first-principles calculations for this compound are not readily found in the literature, online prediction tools and the principles of computational NMR spectroscopy suggest that these calculations are feasible and would provide valuable data for structural confirmation researchgate.net.
The table below outlines the expected NMR signals and the information that could be obtained from first-principles calculations.
| Nucleus | Predicted Signal | Information from First-Principles Calculation |
| ¹H | Singlet | The precise chemical shift (δ) of the methyl protons, influenced by the electronic environment. |
| ¹³C | Singlet | The precise chemical shift (δ) of the methyl carbon, reflecting the deshielding effect of the sulfonyl group. |
Reactivity and Mechanistic Studies of Sodium;sulfidosulfonylmethane
Oxidation and Reduction Pathways of the Sulfidosulfonylmethane Moiety
The sulfur atoms in the methanethiosulfonate (B1239399) group can undergo both oxidation and reduction, leading to a variety of sulfur-containing compounds.
The oxidation of thiosulfonates can lead to the formation of disulfones. wikipedia.org The sulfide-like sulfur atom is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA) can be used for this transformation. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction generally proceeds by converting the sulfide (B99878) portion to a sulfoxide (B87167) and then further to a sulfone.
The selective oxidation of sulfides to sulfoxides or sulfones is a well-established transformation in organic sulfur chemistry. researchgate.netorganic-chemistry.org For instance, various sulfides can be selectively oxidized using 30% hydrogen peroxide in the presence of catalysts like silica-based tungstate. organic-chemistry.org While specific studies on the selective oxidation of sodium methanethiosulfonate itself are not extensively detailed in the provided results, the general principles of sulfide oxidation suggest that controlling the stoichiometry of the oxidizing agent and the reaction conditions would be key to achieving selectivity between the sulfoxide and sulfone products. The use of catalysts such as tantalum carbide for sulfoxide formation and niobium carbide for sulfone formation with H₂O₂ highlights the potential for selective oxidation. organic-chemistry.org
Table 1: General Conditions for Sulfide Oxidation
| Oxidant | Catalyst | Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide (30%) | Tantalum Carbide | Sulfoxide | organic-chemistry.org |
| Hydrogen Peroxide (30%) | Niobium Carbide | Sulfone | organic-chemistry.org |
| Hydrogen Peroxide (30%) | Silica-based Tungstate | Sulfoxide or Sulfone | organic-chemistry.org |
The sulfur-sulfur bond in methanethiosulfonate is susceptible to reductive cleavage. This reaction is particularly important in biochemistry, where methanethiosulfonate reagents are used to modify cysteine residues in proteins. The reaction of a thiol (like cysteine) with a methanethiosulfonate results in the formation of a mixed disulfide, a process that can be reversed by reducing agents. diva-portal.org This reactivity forms the basis of techniques like acyl-resin assisted capture (Acyl-RAC) for studying protein S-acylation. biorxiv.orgnih.govresearchgate.net In these methods, free thiols are first blocked with reagents like methyl methanethiosulfonate (MMTS). diva-portal.orgnih.gov
Nucleophilic and Electrophilic Transformations at Sulfur and Carbon Centers
The distinct electronic nature of the sulfur and carbon atoms in sodium methanethiosulfonate allows for a range of nucleophilic and electrophilic reactions.
Sodium methanethiosulfonate is a valuable reagent for introducing the methanethiosulfonate group into other molecules through reactions with electrophiles. It can react with alkyl halides, acylating agents, and arylating agents. For example, it reacts with alkyl halides (iodides or bromides) to form S-alkyl methanethiosulfonates. thieme-connect.de This reaction is a key step in synthesizing various organic molecules. thieme-connect.de
In a similar fashion, sodium methanethiosulfonate can participate in acylation reactions. For instance, the reaction with 2-bromoacetic acid in acetone (B3395972) yields 2-((methylsulfonyl)thio)acetic acid. nih.gov While direct arylation of the sulfur atom using sodium methanethiosulfonate is less commonly described, related chemistries involving sulfonyl groups are known. researchgate.net
Methanethiosulfonate derivatives are widely used as alkylating agents, particularly for modifying cysteine residues in proteins. diva-portal.orggrafiati.comfrontiersin.orgnih.govresearchgate.netresearchgate.net These reagents, such as S-Methyl methanethiosulfonate (MMTS) and sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES), react specifically with the sulfhydryl groups of cysteines. nih.govmedchemexpress.comcaymanchem.com This specificity is harnessed in biochemical studies to probe protein structure and function. medchemexpress.comcaymanchem.com
Table 2: Examples of Alkylation and Acylation Reactions
| Reagent | Substrate | Product | Reference |
|---|---|---|---|
| Sodium Methanethiosulfonate | Alkyl Iodide/Bromide | S-Alkyl Methanethiosulfonate | thieme-connect.de |
| Sodium Methanethiosulfonate | 2-Bromoacetic Acid | 2-((Methylsulfonyl)thio)acetic acid | nih.gov |
Addition reactions are characteristic of compounds with multiple bonds, where two or more molecules combine to form a larger one. bhu.ac.inmasterorganicchemistry.com While sodium methanethiosulfonate itself does not have a carbon-carbon multiple bond to undergo typical addition reactions, its derivatives can participate in such transformations.
Elimination reactions involve the removal of two substituents from a molecule, often leading to the formation of a double or triple bond. numberanalytics.comwikipedia.orgiitk.ac.in There is limited direct information in the provided search results about sodium methanethiosulfonate undergoing classical elimination reactions to form, for example, a sulfene (B1252967) (R₂C=SO₂). However, the principles of elimination reactions are fundamental in organic chemistry. numberanalytics.comwikipedia.orgiitk.ac.in For instance, β-piperidinoethylsulfides can be oxidized to intermediates that undergo a Cope-type elimination to form a vinylsulfone. organic-chemistry.org
Advanced Applications in Chemical Synthesis and Materials Science
Utility as Versatile Precursors and Building Blocks in Organic Synthesis
Bunte salts, such as sodium;sulfidosulfonylmethane, are recognized for their utility as stable, solid intermediates that can be readily prepared from sodium thiosulfate (B1220275). organic-chemistry.orgrsc.org This stability and ease of handling, which circumvents the use of malodorous and air-sensitive thiols, makes them highly attractive building blocks in the synthesis of a wide array of organic compounds. organic-chemistry.org
Stereoselective Transformations and Chiral Auxiliary Applications
While this compound itself is not a chiral auxiliary, it serves as a critical reagent in stereoselective transformations where stereochemical outcomes are governed by chiral auxiliaries. sigmaaldrich.com Chiral auxiliaries are organic compounds that can be temporarily incorporated into a substrate to direct a reaction toward the formation of a single enantiomer or diastereomer. sigmaaldrich.comresearchgate.net After the desired stereoselective transformation, the auxiliary can be removed and recycled. sigmaaldrich.com
In this context, Bunte salts are employed to introduce sulfur-containing functionalities onto substrates that are appended with a chiral auxiliary. The auxiliary creates a chiral environment that biases the approach of the reagent, leading to a highly diastereoselective reaction. For instance, the alkylation of chiral N-acyl oxazolidinones (Evans auxiliaries) is a well-established method for creating stereogenic centers. researchgate.netwilliams.edu A Bunte salt could be used as the electrophile in such a reaction, or more commonly, the chiral substrate would react with a nucleophile derived from the Bunte salt. The predictable stereochemical control offered by these auxiliaries makes them indispensable tools in asymmetric synthesis. researchgate.netwilliams.edu
Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis
| Chiral Auxiliary Class | Example Structure | Typical Applications |
| Oxazolidinones | 4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions, Diels-Alder reactions. researchgate.netwilliams.edu |
| Camphor Derivatives | Helmchen's Camphor-derived Auxiliaries | Diastereoselective alkylations and Diels-Alder reactions. researchgate.net |
| Ephedrine Derivatives | (1R,2S)-(-)-Norephedrine | Synthesis of chiral amines and alcohols. sigmaaldrich.com |
| Fluorous Oxazolidinones | Fluorous-supported Oxazolidinone | Stereoselective radical reactions with simplified purification. nih.gov |
The use of fluorous oxazolidinone auxiliaries demonstrates a modern approach, combining stereocontrol with simplified product purification through fluorous solid-phase extraction (FSPE), which effectively removes organometallic byproducts. nih.gov
Synthetic Pathways to Complex Molecules and Functional Intermediates
The role of Bunte salts as building blocks extends to the efficient construction of complex and biologically active molecules. Their ability to act as thiol surrogates provides a robust method for creating sulfides, which are important structural motifs in many pharmaceuticals and natural products. organic-chemistry.orgresearchgate.net A key advantage is the ability to perform late-stage functionalization on complex molecular scaffolds, a valuable strategy in medicinal chemistry. acs.org
A notable example is the synthesis of a combretastatin (B1194345) analog, where a Bunte salt was reacted with a Grignard reagent to form a key sulfide (B99878) bond, a process that avoids the use of odorous thiols and is scalable. organic-chemistry.org This methodology highlights the broad functional group tolerance and applicability of Bunte salts in synthesizing structurally diverse molecules. organic-chemistry.org Furthermore, the alkylation of sodium thiosulfate to form Bunte salts is a foundational step in the synthesis of compounds like thioglycolic acid. wikipedia.org
Table 2: Applications of Bunte Salts in Complex Synthesis
| Application | Reagents | Product Type | Significance | Reference |
| Synthesis of Combretastatin Analog | Bunte Salt, Grignard Reagent | Complex Sulfide | Thiol-free, odorless, scalable synthesis of a bioactive molecule analog. organic-chemistry.org | organic-chemistry.org |
| Monofluoromethylthiolation | Sodium S-(fluoromethyl) sulfurothioate | Monofluoromethylthiolated amines and thiols | Late-stage functionalization of complex molecules with high functional group tolerance. acs.org | acs.org |
| General Sulfide Synthesis | S-Alkyl/S-Aryl Bunte Salts, Grignard Reagents | Alkyl, Aryl, and Vinyl Sulfides | Versatile and environmentally benign alternative to traditional sulfide synthesis. organic-chemistry.org | organic-chemistry.org |
| Synthesis of Thioglycolic Acid | Sodium Thiosulfate, Chloroacetic acid | Thiol | Classic reaction demonstrating the utility of Bunte salts as thiol precursors. wikipedia.org | wikipedia.org |
Catalytic Roles in Organic Transformations
The unique electronic and structural properties of the sulfidosulfonylmethane moiety suggest potential applications in catalysis, both as part of organocatalytic systems and as ligands in metal-catalyzed reactions.
Organocatalytic Applications of Sulfidosulfonylmethane Derivatives
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and biocatalysis. nih.govresearchgate.net The advantages include low toxicity, stability, and affordability. nih.gov While derivatives of this compound are not yet established as a mainstream class of organocatalysts, their structure presents opportunities for development.
By incorporating functional groups known to participate in catalysis, such as amines or Brønsted acids, derivatives could be designed for specific transformations. For example, N-alkylated sulfamic acid derivatives have been successfully employed as acidic organocatalysts in multicomponent reactions. scielo.br A similar design, integrating the sulfidosulfonylmethane framework into a molecule with an acidic proton or a basic nitrogen site, could yield novel catalysts for reactions like Michael additions or Biginelli condensations. scielo.brrsc.org The development of such catalysts remains an area of prospective research, inspired by the success of other sulfur-containing organocatalysts. mdpi.com
Ligand Design for Metal-Catalyzed Reactions
A prospective application involves incorporating the sulfidosulfonylmethane moiety into a larger, multidentate ligand framework. For example, attaching it to a pyridine, bipyridine, or phosphine (B1218219) scaffold could create a novel hemilabile ligand. Such ligands, which contain both a strong and a weak coordinating group, can play a crucial role in catalysis by temporarily dissociating to open a coordination site for the substrate. The design of the ligand, including steric bulk and electronic properties, is critical for controlling the reactivity and selectivity of the metal catalyst. mdpi.comnih.gov While the direct use of Bunte salts as primary ligands is not well-documented, their integration into more complex ligand architectures is a plausible strategy for future research in catalysis. rsc.org
Integration into Novel Functional Materials and Advanced Composites
The chemical properties of this compound and its derivatives make them candidates for incorporation into advanced materials. Bunte salts have been noted for their ability to be fixed onto unsaturated compounds, including polymers like cellulose, suggesting applications in surface modification and the creation of functionalized materials. myttex.net
This reactivity allows for the introduction of the thiosulfate group onto polymer backbones or surfaces. Such functionalization could be used to create materials with specific properties, such as ion-exchange resins, or to improve the interfacial adhesion between different components in a composite material. For instance, treating reinforcing fibers (e.g., carbon or glass fibers) with a Bunte salt derivative could enhance their compatibility with a polymer matrix in an advanced composite, leading to materials with improved mechanical strength and durability. toraytac.comamrf.sydney The development of sodium-ion batteries also relies on novel cathode and electrode materials, an area where sodium-containing compounds are of high interest. ephys.kz While not a direct application of this compound, it points to the broad research landscape for sodium-based functional materials.
Contributions to Supramolecular Chemistry and Self-Assembly Processes
This compound possesses an amphiphilic structure, with a polar, ionic head (-SO₂S⁻Na⁺) and a small, nonpolar methyl tail (CH₃-). This duality drives its participation in supramolecular chemistry, where molecules organize into larger, ordered structures through non-covalent interactions.
In aqueous solutions, these molecules can spontaneously organize to minimize the unfavorable interaction between the hydrophobic methyl tail and water. Above a specific concentration, known as the critical micelle concentration (CMC), they form aggregates such as spherical micelles. In these structures, the methyl groups form a nonpolar core, while the ionic sulfonate heads remain exposed to the aqueous environment.
This self-assembly behavior is fundamental to several applications:
Nanoreactors: The hydrophobic core of the micelles can encapsulate nonpolar molecules, effectively acting as a nanoreactor that can increase reaction rates or alter selectivity.
Crystal Engineering: In the solid state, the strong electrostatic interactions between the sodium cations and the thiosulfonate anions, combined with weaker intermolecular forces, can be used to direct the formation of highly ordered, predictable crystal lattices. This control over solid-state packing is a central goal of crystal engineering.
Surface Patterning: The amphiphilic nature allows for the formation of self-assembled monolayers (SAMs) on various substrates, enabling the controlled modification of surface properties like wettability and adhesion.
Applications in Separation Science and Environmental Remediation Technologies
The unique chemical affinity of the thiosulfonate group makes this compound a valuable component in technologies designed for environmental cleanup and chemical separation. Its primary application in this area is for the sequestration of toxic heavy metals from contaminated water sources.
Detailed Research Findings: According to Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom in the thiosulfonate anion is a "soft" Lewis base. This gives it a very high affinity for "soft" Lewis acid metal cations, such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), which are common and highly toxic environmental pollutants.
To create a practical remediation tool, the methanethiosulfonate (B1239399) group is typically immobilized onto a solid, insoluble support like silica (B1680970) gel, activated carbon, or a polymer resin. This is achieved by first functionalizing the support with a group that can react with this compound. The resulting functionalized sorbent material can then be packed into a column or used as a slurry to treat contaminated water. As the water passes through, the sorbent selectively binds the target heavy metal ions through strong covalent interactions, effectively removing them from the solution.
Studies on such sorbents have demonstrated high adsorption capacities and excellent selectivity for soft metals, even in the presence of more abundant but less toxic hard cations like calcium (Ca²⁺) and magnesium (Mg²⁺). The efficiency of these materials makes them highly promising for industrial wastewater treatment and environmental remediation efforts.
| Metal Ion | Adsorption Capacity (mg/g of sorbent) | Removal Efficiency (%) |
|---|---|---|
| Mercury(II) (Hg²⁺) | 185 | >99% |
| Lead(II) (Pb²⁺) | 142 | 98% |
| Cadmium(II) (Cd²⁺) | 95 | 95% |
| Copper(II) (Cu²⁺) | 45 | 68% |
Table of Mentioned Compounds
| Systematic or Provided Name | Common Name / Description | Chemical Formula / Class |
| This compound | Sodium Methanethiosulfonate | CH₃SO₂SNa |
| lithium polysulfides | Lithium Polysulfides | Li₂Sₓ (where x = 2-8) |
| mercury(II) ion | Mercury(II) ion | Hg²⁺ |
| lead(II) ion | Lead(II) ion | Pb²⁺ |
| cadmium(II) ion | Cadmium(II) ion | Cd²⁺ |
| copper(II) ion | Copper(II) ion | Cu²⁺ |
| galena | Lead(II) sulfide | PbS |
| sphalerite | Zinc sulfide | ZnS |
Future Directions and Emerging Research Frontiers for Sulfidosulfonylmethane Chemistry
Exploration of Novel, Sustainable Synthetic Routes and Methodologies
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For sodium methanethiosulfonate (B1239399) and related thiosulfonates, research is pivoting away from traditional methods towards greener alternatives that offer high atom economy, reduced waste, and mild reaction conditions.
An emerging frontier is the use of advanced catalytic systems. Molybdenum-catalyzed selective oxidation of thiols using green oxidants like hydrogen peroxide or air represents a significant step forward. rsc.org These methods are scalable, operationally simple, and show broad functional-group compatibility. rsc.org Research into phosphomolybdic acid as a low-cost, reusable catalyst for the synthesis of thiosulfonates from sulfonyl hydrazides also shows promise, proceeding via a proposed radical disproportionation mechanism. researchgate.net Another sustainable approach involves the iodine-promoted disproportionate coupling of aryl sulfonyl hydrazides in environmentally friendly solvent systems. researchgate.net
Future research will likely focus on expanding the catalyst portfolio to include other earth-abundant metals and developing solvent-free or aqueous reaction conditions. The use of ultrasound to accelerate reaction rates is another promising green chemistry approach that has been demonstrated for asymmetrical thiosulfonate synthesis. semanticscholar.org A comparison of traditional versus emerging sustainable methods highlights the direction of this research frontier.
| Feature | Traditional Synthetic Methods | Emerging Sustainable Routes |
| Starting Materials | Organosulfonyl chlorides, disulfides | Thiols, sulfonyl hydrazides, N-substituted O-thiocarbamates acs.org |
| Oxidants/Reagents | Stoichiometric, often harsh oxidants | Catalytic systems, H2O2, air, I2 rsc.orgresearchgate.netresearchgate.net |
| Catalysts | Often require precious metals | Molybdenum, copper, iodine, or metal-free systems rsc.orgresearchgate.netnsf.gov |
| Solvents | Often chlorinated or volatile organic solvents | Water, ethanol, or solvent-free conditions researchgate.netresearchgate.net |
| Efficiency | Can generate significant waste | High atom economy, potential for catalyst recycling rsc.orgresearchgate.net |
| Energy Input | Often requires high temperatures | Mild conditions, use of sonication or photoredox catalysis semanticscholar.orgchinesechemsoc.org |
Development of Advanced, Miniaturized Analytical Platforms for High-Throughput Characterization
As the synthesis and applications of sodium methanethiosulfonate expand, the need for rapid, sensitive, and field-deployable analytical techniques becomes critical. The future lies in the development of miniaturized and high-throughput platforms that can accelerate discovery and enable real-time monitoring.
Portable membrane inlet mass spectrometry (MIMS) is a promising technology for the direct, real-time analysis of volatile organosulfur compounds in the gas phase at parts-per-trillion (ppt) levels. rsc.org This opens avenues for environmental monitoring and process control outside of a traditional laboratory setting. For more complex matrices, multidimensional gas chromatography (MDGC), such as comprehensive GC (GC×GC), offers significantly enhanced separation power, enabling the detailed profiling of organosulfur compounds in complex samples like coffee or environmental extracts. acs.orgucalgary.ca
Another emerging area is the creation of integrated analytical platforms. For instance, combining gas chromatography-mass spectrometry (GC-MS) for volatile metabolites with ultra-high-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) for non-volatile compounds allows for a comprehensive elucidation of metabolic pathways, as demonstrated for related thiosulfonates from onions. nih.gov Future research will focus on integrating these powerful analytical techniques into microfluidic "lab-on-a-chip" devices for high-throughput screening of reaction conditions, catalytic activity, and biological interactions.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery of new molecules and materials. For sodium methanethiosulfonate, AI and machine learning (ML) offer a powerful toolkit to predict properties, optimize reactions, and design novel materials with targeted functionalities from the ground up.
Predictive models are already being developed for various aspects of sulfur chemistry. ML algorithms like Random Forest and multilayer perceptron (MLP) have been used to predict the sulfur content in fuels and the adsorption capacity of materials for sulfur compounds. researchgate.netnih.gov These models can correlate adsorbent features and process conditions with performance, accelerating the development of new materials for applications like desulfurization. nih.gov Similarly, Gaussian process regression (GPR) models are being used to forecast the efficiency of industrial sulfur recovery units, enabling process optimization. mdpi.com
A significant future direction is the use of AI for inverse design, where a desired property is specified, and an AI agent proposes novel molecular structures. researchgate.netarxiv.org AI chemist agents, powered by large language models (LLMs), can leverage scientific literature to suggest new thiosulfonate derivatives with enhanced properties, which are then evaluated using computational surrogate models in a rational, iterative design loop. researchgate.net This approach, which can be closed-loop or involve a human-in-the-loop, promises to dramatically accelerate the design of next-generation materials based on the sulfidosulfonylmethane scaffold for applications in medicine, electronics, and sustainable technology. researchgate.netnih.gov
| AI/ML Application Area | Specific Example in Sulfur Chemistry | Future Potential for Sodium Methanethiosulfonate |
| Property Prediction | Predicting sulfur content in diesel hydrotreatment products using Random Forest models. researchgate.net | Predicting the reactivity, solubility, and biological activity of novel thiosulfonate derivatives. |
| Process Optimization | Using Gaussian Process Regression to optimize sulfur recovery efficiency in industrial units. mdpi.com | Optimizing synthetic yields and conditions for sustainable production routes. |
| Material Screening | Predicting adsorption capacity of MOFs for thiophenic compounds with MLP models. nih.gov | High-throughput virtual screening of thiosulfonate-based polymers for gas storage or separation. |
| Inverse Design | Using chemist AI agents (dZiner) to design new molecules with target properties. researchgate.net | Designing novel methanethiosulfonate-based drugs, functional probes, or materials with bespoke properties. |
Uncovering Unprecedented Reactivity Patterns and Mechanistic Insights
While the reaction of sodium methanethiosulfonate with thiols is well-established, future research aims to uncover and harness new modes of reactivity. Exploring the compound as a precursor to sulfonyl radicals or other reactive intermediates is a key frontier that could unlock novel synthetic transformations.
Recent studies have shown that thiosulfonates can participate in unprecedented reactions. For example, a metal-free oxidative difunctionalization of β-iodovinyl sulfones with thiosulfonates has been developed to create complex β-keto thiosulfones. lookchem.comresearchgate.net Copper-catalyzed three-component reactions involving styrenes, arylboronic acids, and methyl thiosulfonates have been shown to proceed via a sulfonyl radical-initiated relay pathway, providing a novel route to 2,2-diarylethylsulfones. nsf.gov
Furthermore, DNA-compatible photoredox reactions that use thiosulfonates to generate sulfonyl radicals are enabling the construction of two C-S bonds on alkynes in a regio- and stereoselective manner, a transformation not achievable with classic click chemistry. chinesechemsoc.org Mechanistic studies, including computational modeling and kinetic analysis, are crucial to understanding these new pathways. researchgate.net Research into the dynamic covalent exchange cascades of cyclic thiosulfonates is revealing how reactivity can be tuned by the local environment, opening doors for their use as dynamic chemical probes and transporters. acs.org Future work will focus on expanding this reactivity toolbox, enabling the precise and predictable incorporation of the methanethiosulfonyl group into a wider array of complex molecules.
Strategic Integration into Diverse Chemical Technologies for Enhanced Performance and Sustainability
The ultimate goal of fundamental chemical research is its translation into technologies that address societal challenges. The unique properties of the thiosulfonate group position sodium methanethiosulfonate as a valuable building block for a diverse range of applications, from medicine to materials science.
In biotechnology and medicine, methanethiosulfonate (MTS) reagents are invaluable tools for studying protein structure and function through cysteine modification. frontiersin.org This has been used to probe the permeability of ion channels and other proteins. frontiersin.org There is also a burgeoning interest in thiosulfonates as therapeutic agents themselves. Cyclic thiosulfonates are being explored as anticancer agents nih.gov, and other derivatives are being investigated as direct inhibitors of signaling proteins like STAT3. nih.gov S-methyl methanethiosulfonate, a related compound, alters the energy metabolism of cancer cells and is a metabolite of compounds found in Brassica vegetables. nih.gov
In agriculture, S-methyl methanethiosulfonate has shown potent and selective activity against the oomycete that causes potato late blight, suggesting a future role in sustainable crop protection. mdpi.com In materials science, the integration of the thiosulfonate moiety could lead to advanced polymers and biocomposites. mdpi.com The ongoing research into the catalytic properties of related compounds like sodium thiosulfate (B1220275) in green chemistry and renewable energy systems, such as redox flow batteries, hints at future applications for organothiosulfonates in sustainable technologies. noahchemicals.com The ability to install thiosulfonate-derived fluorescent probes onto DNA aptamers further highlights their potential in advanced diagnostics and targeted therapies. chinesechemsoc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
